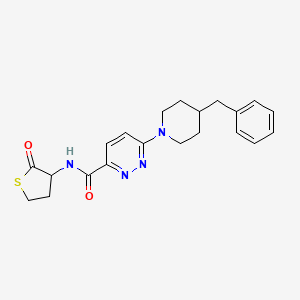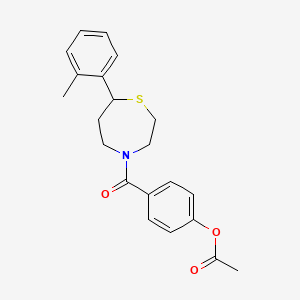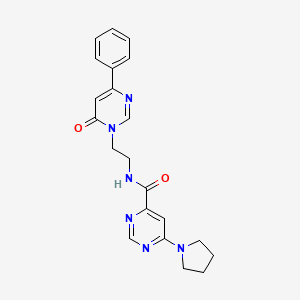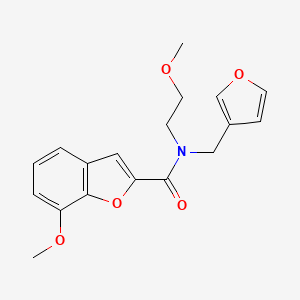
6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
Compounds structurally related to "6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide" have been explored for their potential as acetylcholinesterase (AChE) inhibitors. For instance, derivatives of pyridazine have been designed and synthesized to act on AChE, an enzyme involved in neurotransmitter breakdown. These studies aimed to enhance cognitive functions by inhibiting AChE, potentially offering therapeutic avenues for diseases like Alzheimer's. The optimization of such compounds involves careful structural modifications to improve selectivity and potency against AChE, with certain derivatives showing significant inhibitory activities (J. Contreras et al., 2001).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the synthesis of novel heterocyclic compounds, including those based on the pyridazine ring, for their potential antimicrobial and antioxidant activities. These compounds are synthesized through various chemical reactions, leading to the creation of new molecules that exhibit high efficiency in vitro against a range of pathogenic bacteria and fungi. Furthermore, their antioxidant properties have been investigated, suggesting their utility in combating oxidative stress-related conditions (M. Khalifa et al., 2015).
Anticonvulsant Activity
Another area of research application for pyridazine derivatives is in the development of anticonvulsant medications. Studies have focused on synthesizing and evaluating the anticonvulsant efficacy of these compounds in various animal models. The structural activity relationship (SAR) is a critical aspect of this research, with certain modifications on the pyridazine core leading to compounds with appreciable anticonvulsant activity. This research aims to contribute to the development of new therapeutic options for epilepsy (A. Hallot et al., 1986).
Dyeing Polyester Fibers and Biological Activities
Pyridazine derivatives have also been synthesized for use in dyeing polyester fibers, demonstrating the versatility of these compounds beyond biomedical applications. These novel synthesized compounds have shown not only to be effective dyes but also to possess biological activities, such as antioxidant and antitumor activities, showcasing their multifunctional potential (M. Khalifa et al., 2015).
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-oxothiolan-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-18-10-13-28-21(18)27)17-6-7-19(24-23-17)25-11-8-16(9-12-25)14-15-4-2-1-3-5-15/h1-7,16,18H,8-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQWMVJKEQWALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4CCSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride](/img/structure/B2755788.png)


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)
![6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one](/img/structure/B2755795.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)
![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)

![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)
